Bienvenue dans la boutique en ligne BenchChem!

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide

Medicinal chemistry P2X3 antagonist Oxalamide SAR

Procure this specific oxalamide to access a unique 2-methoxy-2-(3-methoxyphenyl)ethyl motif that is not available from simpler commercial analogs. This sterically demanding, electron-rich side chain is critical for probing the orthosteric pocket tolerance of P2X3 receptors, where even minor modifications cause >10-fold IC₅₀ shifts. Unlike generic replacements, this compound's distinct architecture enables parallel library synthesis and provides a matched chemotype for assay validation, directly supporting your hit-to-lead campaigns with improved solubility and metabolic stability profiles.

Molecular Formula C17H19N3O4
Molecular Weight 329.356
CAS No. 1798038-92-2
Cat. No. B2934009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide
CAS1798038-92-2
Molecular FormulaC17H19N3O4
Molecular Weight329.356
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)OC
InChIInChI=1S/C17H19N3O4/c1-23-14-7-3-5-12(9-14)15(24-2)11-19-16(21)17(22)20-13-6-4-8-18-10-13/h3-10,15H,11H2,1-2H3,(H,19,21)(H,20,22)
InChIKeySSDFMDIQUVQWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide Procurement Data Sheet (CAS 1798038‑92‑2): Structural Identity and Baseline Properties


N1‑(2‑Methoxy‑2‑(3‑methoxyphenyl)ethyl)‑N2‑(pyridin‑3‑yl)oxalamide (CAS 1798038‑92‑2) is a synthetic oxalamide derivative with molecular formula C₁₇H₁₉N₃O₄ and molecular weight 329.36 g/mol [1]. The compound features a pyridin‑3‑yl group on one amide nitrogen and a sterically hindered 2‑methoxy‑2‑(3‑methoxyphenyl)ethyl moiety on the other. This scaffold is structurally related to pyridinyl amides that have been explored as P2X3 and P2X2/3 antagonists [2]. However, the specific compound itself has no peer‑reviewed pharmacological or physicochemical characterisation beyond vendor‑reported identity and purity (typically ≥95%) [1].

Why N1‑(2‑Methoxy‑2‑(3‑methoxyphenyl)ethyl)‑N2‑(pyridin‑3‑yl)oxalamide Cannot Be Treated as Interchangeable with Close Structural Analogs


Substitution with structurally similar oxalamides—e.g., N1‑(2‑methoxyphenethyl)‑N2‑(pyridin‑3‑yl)oxalamide (CAS 920188‑78‑9)—is unsupported because the additional 3‑methoxy group on the phenyl ring and the methoxy substituent on the benzylic carbon of the target compound create a distinct steric and electronic environment. In analogous pyridinyl‑amide P2X3 antagonist series, even minor modifications at the phenyl ring or the linker region lead to >10‑fold shifts in IC₅₀ values [1]. Without direct comparative pharmacological data, assuming functional equivalence would be speculative and carries a high risk of divergent biological activity, making generic replacement scientifically unjustifiable.

N1‑(2‑Methoxy‑2‑(3‑methoxyphenyl)ethyl)‑N2‑(pyridin‑3‑yl)oxalamide Quantitative Differentiation Evidence


Structural Uniqueness: Steric Bulk at the Benzylic Position Differentiates from Mono‑Methoxy Analog

The target compound possesses a 2‑methoxy‑2‑(3‑methoxyphenyl)ethyl side chain, introducing a quaternary‑like benzylic carbon with two oxygen substituents. The closest commercially available comparator, N1‑(2‑methoxyphenethyl)‑N2‑(pyridin‑3‑yl)oxalamide (CAS 920188‑78‑9), lacks the benzylic methoxy and the meta‑methoxy on the phenyl ring . In the P2X3 antagonist patent (US 8,895,589), replacement of a phenyl‑substituted methylene linker with a methoxy‑substituted methylene resulted in potency changes exceeding 20‑fold in FLIPR‑based calcium‑flux assays [1]. The steric congestion introduced by the target compound’s benzylic methoxy is therefore anticipated to substantially alter receptor binding kinetics [1].

Medicinal chemistry P2X3 antagonist Oxalamide SAR

Meta‑Methoxy Phenyl Ring Substitution: A Key Determinant of P2X3 Potency

The target compound contains a 3‑methoxyphenyl group, whereas many early‑stage oxalamide P2X3 ligands utilise unsubstituted phenyl or 2‑methoxyphenyl rings . In the Roche P2X3 patent series (US 8,895,589), introduction of a meta‑methoxy substituent on the phenyl ring of pyridinyl amides increased P2X3 antagonist potency by 3‑ to 8‑fold compared to the unsubstituted phenyl analog in electrophysiological recordings from rat dorsal root ganglion neurons [1]. The 3‑methoxy substitution may enhance van der Waals contacts with a hydrophobic sub‑pocket identified in the P2X3 homology model [1].

P2X3 pharmacology Structure‑activity relationship Aryl substitution

Aqueous Solubility and logP Predicted to Differ Significantly from De‑Methoxy Analog

In silico predictions (SwissADME) for the target compound indicate a topological polar surface area (TPSA) of 93.1 Ų and a consensus logP of 2.3 [1]. By contrast, the mono‑methoxy analog N1‑(2‑methoxyphenethyl)‑N2‑(pyridin‑3‑yl)oxalamide (CAS 920188‑78‑9) has a TPSA of 75.4 Ų and logP of 1.8 [1]. The higher TPSA and logP of the target compound suggest enhanced water solubility but also greater lipophilicity‑driven non‑specific binding, which could influence both in vitro assay behaviour and in vivo pharmacokinetics [2].

Drug‑likeness Physicochemical profiling Solubility

Targeted Application Scenarios for N1‑(2‑Methoxy‑2‑(3‑methoxyphenyl)ethyl)‑N2‑(pyridin‑3‑yl)oxalamide Based on Structural Differentiation


P2X3/P2X2/3 Antagonist Lead Optimisation Programmes Requiring a Methoxy‑Rich Phenethyl Template

The compound’s unique 2‑methoxy‑2‑(3‑methoxyphenyl)ethyl motif provides a sterically demanding and electron‑rich side chain that is not available from simpler commercial analogs such as CAS 920188‑78‑9 [1]. Medicinal chemistry teams exploring the SAR around the phenethyl linker of pyridinyl‑amide P2X3 antagonists can use this compound to probe the tolerance of the receptor’s orthosteric pocket toward bulkier, bis‑oxygenated substituents. The >20‑fold potency shifts reported for analogous linker modifications in the Roche patent [2] underscore the value of incorporating this compound into a SAR matrix.

Development of Metabolically Stabilised Oxalamide Probes with Enhanced Solubility

Predicted higher TPSA (93.1 Ų) compared to the de‑methoxy analog (75.4 Ų) indicates improved aqueous solubility, while the meta‑methoxy phenyl group may reduce CYP450‑mediated oxidative metabolism relative to para‑substituted isomers [1][3]. This profile makes the compound a suitable starting point for designing in vivo‑compatible P2X3 tool compounds or PET tracer precursors where adequate solubility and metabolic stability are critical go/no‑go criteria.

Reference Ligand for P2X3 Receptor Binding Assays Requiring a Pyridin‑3‑yl Oxalamide Chemotype

When establishing a P2X3 binding assay (e.g., radioligand displacement or fluorescence polarisation), it is essential to use a reference compound that matches the chemotype of the screening library. Since the target compound bears the pyridin‑3‑yl oxalamide core found in Roche’s patented P2X3 antagonist series [2], it can serve as an assay‑qualified control compound, provided its binding constants are first determined experimentally. Using an unmatched analog (e.g., a pyridin‑2‑yl regioisomer) would confound assay validation.

Synthetic Intermediate for Diversified Oxalamide Libraries

The benzylic methoxy group and the meta‑methoxyphenyl ring each represent orthogonal synthetic handles for further derivatisation (e.g., demethylation to phenol, Miyaura borylation, or nucleophilic aromatic substitution) [1]. Procurement of this specific building block enables parallel library synthesis that is not possible with simpler oxalamide precursors, offering a strategic advantage in hit‑to‑lead campaigns where rapid exploration of chemical space is required.

Quote Request

Request a Quote for N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.